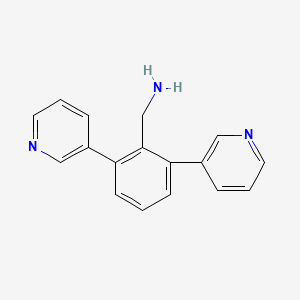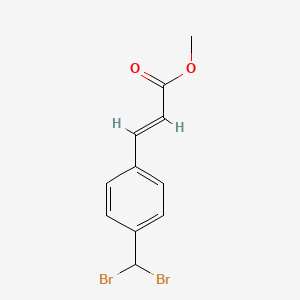
Methyl 3-(4-(dibromomethyl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is an organic compound with the molecular formula C11H10Br2O2 It is a derivative of acrylate, characterized by the presence of a dibromomethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(dibromomethyl)phenyl)acrylate typically involves the bromination of methyl 3-(4-methylphenyl)acrylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-(dibromomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-(dibromomethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-(dibromomethyl)phenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-(bromomethyl)phenyl)acrylate
- Methyl 3-(4-(chloromethyl)phenyl)acrylate
- Methyl 3-(4-(iodomethyl)phenyl)acrylate
Uniqueness
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is unique due to the presence of two bromine atoms, which enhance its reactivity compared to its mono-brominated counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C11H10Br2O2 |
|---|---|
Poids moléculaire |
334.00 g/mol |
Nom IUPAC |
methyl (E)-3-[4-(dibromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)11(12)13/h2-7,11H,1H3/b7-4+ |
Clé InChI |
SPSZEVYLVUSVGK-QPJJXVBHSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC=C(C=C1)C(Br)Br |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


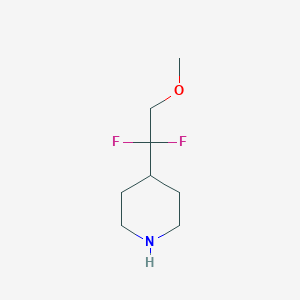
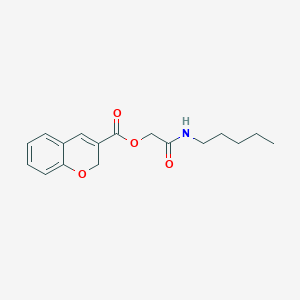
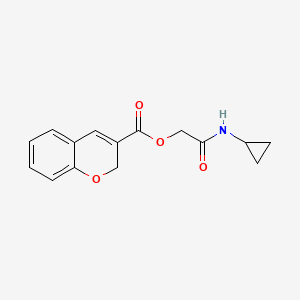

![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

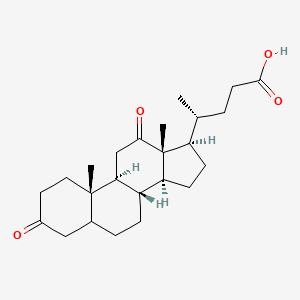
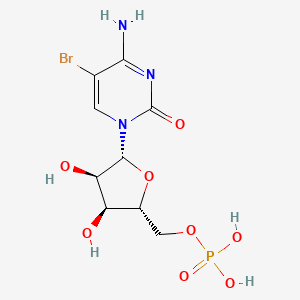

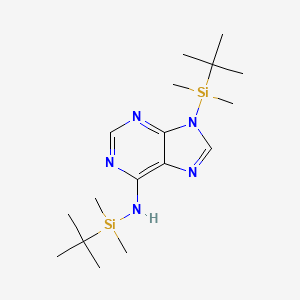
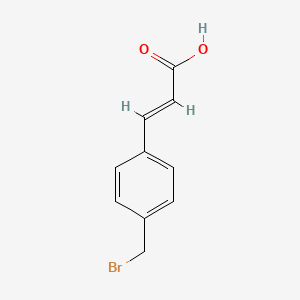

![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
